N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Description
N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoxazine ring, a cyclohexyl group, and an ethylsulfinyl substituent, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-3-25(23)13-7-4-6-12(10-13)19-18(22)14-8-5-9-15-16(14)24-11(2)17(21)20-15/h5,8-9,11-13H,3-4,6-7,10H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQKMRBRRABLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC(=O)C2=C3C(=CC=C2)NC(=O)C(O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the cyclohexyl group and the ethylsulfinyl substituent. Common reagents used in these reactions include cyclohexanone, ethylsulfinyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohol derivatives.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
- 2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, N-(3-ethylsulfinylcyclohexyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its benzoxazine ring and ethylsulfinyl substituent contribute to its potential as a versatile building block in organic synthesis and its promising bioactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
